4-Hydroxy Duloxetine beta-D-Glucuronide
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Overview
Description
4-Hydroxy Duloxetine beta-D-Glucuronide: is a metabolite of Duloxetine, a serotonin and norepinephrine reuptake inhibitor (SNRI) commonly used as an antidepressant. This compound is formed through the metabolism of Duloxetine by cytochrome P450 enzymes, followed by glucuronidation [2][2]. It is an inactive metabolite, meaning it does not exert the same pharmacological effects as its parent compound, Duloxetine[2][2].
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Duloxetine beta-D-Glucuronide involves the hydroxylation of Duloxetine followed by glucuronidation. The hydroxylation is typically catalyzed by cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6[2][2]. The glucuronidation process involves the addition of a glucuronic acid moiety to the hydroxylated Duloxetine, facilitated by UDP-glucuronosyltransferases[2][2].
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of bioreactors for enzyme-catalyzed reactions, ensuring optimal conditions for enzyme activity, such as temperature, pH, and substrate concentration[2][2].
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy Duloxetine beta-D-Glucuronide primarily undergoes metabolic reactions rather than chemical reactions in a laboratory setting. The key reactions include:
Hydroxylation: Catalyzed by cytochrome P450 enzymes.
Glucuronidation: Facilitated by UDP-glucuronosyltransferases[][2].
Common Reagents and Conditions:
Hydroxylation: Requires cytochrome P450 enzymes, NADPH, and oxygen.
Glucuronidation: Requires UDP-glucuronic acid and UDP-glucuronosyltransferases[][2].
Major Products: The major product of these reactions is this compound itself[2][2].
Scientific Research Applications
Chemistry: In chemistry, 4-Hydroxy Duloxetine beta-D-Glucuronide is used as a reference standard for studying the metabolism of Duloxetine and other similar compounds[2][2].
Biology: In biological research, this compound helps in understanding the metabolic pathways and the role of cytochrome P450 enzymes and UDP-glucuronosyltransferases in drug metabolism[2][2].
Medicine: In medicine, it is used to study the pharmacokinetics and pharmacodynamics of Duloxetine, aiding in the development of better therapeutic strategies[2][2].
Industry: In the pharmaceutical industry, this compound is used in quality control and drug testing to ensure the safety and efficacy of Duloxetine-containing medications[2][2].
Mechanism of Action
As an inactive metabolite, 4-Hydroxy Duloxetine beta-D-Glucuronide does not exert pharmacological effects. Instead, it is a product of the metabolic breakdown of Duloxetine. The parent compound, Duloxetine, inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission . The metabolism of Duloxetine to this compound involves cytochrome P450 enzymes (CYP1A2 and CYP2D6) and UDP-glucuronosyltransferases[2][2].
Comparison with Similar Compounds
Duloxetine: The parent compound, a serotonin and norepinephrine reuptake inhibitor.
4-Hydroxy Duloxetine: The intermediate metabolite before glucuronidation[][2].
Other Glucuronides: Similar glucuronide metabolites of other drugs, such as Carvedilol beta-D-Glucuronide.
Uniqueness: 4-Hydroxy Duloxetine beta-D-Glucuronide is unique due to its specific formation pathway involving both hydroxylation and glucuronidation. This dual-step metabolic process distinguishes it from other metabolites that may only undergo one type of modification[2][2].
Properties
Molecular Formula |
C24H27NO8S |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H27NO8S/c1-25-11-10-17(18-7-4-12-34-18)31-15-8-9-16(14-6-3-2-5-13(14)15)32-24-21(28)19(26)20(27)22(33-24)23(29)30/h2-9,12,17,19-22,24-28H,10-11H2,1H3,(H,29,30)/t17-,19?,20?,21?,22?,24?/m0/s1 |
InChI Key |
OBIZFSZXDHWUJZ-OEZVFISHSA-N |
Isomeric SMILES |
CNCC[C@@H](C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
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